molecular formula C25H17BrO B12822090 9-(3-Bromophenyl)-9-phenyl-9H-xanthene

9-(3-Bromophenyl)-9-phenyl-9H-xanthene

Cat. No.: B12822090
M. Wt: 413.3 g/mol
InChI Key: XKXOMZMNDZTMHK-UHFFFAOYSA-N
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Description

9-(3-Bromophenyl)-9-phenyl-9H-xanthene: is an organic compound that belongs to the xanthene family Xanthenes are known for their fluorescent properties and are widely used in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-(3-Bromophenyl)-9-phenyl-9H-xanthene can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid with an aryl halide. For this compound, 3-bromophenylboronic acid and 9-phenyl-9H-xanthene are used as starting materials .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The reaction is typically carried out in an inert atmosphere using solvents like tetrahydrofuran or dimethylformamide, with careful control of temperature and reaction time to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 9-(3-Bromophenyl)-9-phenyl-9H-xanthene can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the compound can lead to the formation of different reduced products, depending on the reducing agent and conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong nucleophiles.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed:

Scientific Research Applications

Chemistry: 9-(3-Bromophenyl)-9-phenyl-9H-xanthene is used as a building block in organic synthesis, particularly in the formation of complex molecular structures through coupling reactions.

Biology: The compound’s fluorescent properties make it useful in biological imaging and as a fluorescent probe in various biochemical assays.

Medicine: Research into the compound’s potential medicinal properties is ongoing, with studies exploring its use in drug development and as a therapeutic agent.

Industry: In the industrial sector, this compound is used in the production of advanced materials, including organic light-emitting diodes (OLEDs) and other electronic components .

Mechanism of Action

The mechanism of action of 9-(3-Bromophenyl)-9-phenyl-9H-xanthene involves its interaction with various molecular targets. In biological systems, its fluorescent properties allow it to bind to specific biomolecules, enabling visualization and tracking. In chemical reactions, the bromine and phenyl groups facilitate various coupling and substitution reactions, making it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

  • 9-(3-Bromophenyl)-9-phenyl-9H-fluorene
  • 9-(3-Bromophenyl)-9H-carbazole
  • (Z)-3-(3-Bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one

Uniqueness: 9-(3-Bromophenyl)-9-phenyl-9H-xanthene stands out due to its unique combination of bromine and phenyl groups, which enhance its reactivity and fluorescent properties. This makes it particularly valuable in applications requiring high sensitivity and specificity, such as biological imaging and advanced material synthesis .

Properties

Molecular Formula

C25H17BrO

Molecular Weight

413.3 g/mol

IUPAC Name

9-(3-bromophenyl)-9-phenylxanthene

InChI

InChI=1S/C25H17BrO/c26-20-12-8-11-19(17-20)25(18-9-2-1-3-10-18)21-13-4-6-15-23(21)27-24-16-7-5-14-22(24)25/h1-17H

InChI Key

XKXOMZMNDZTMHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C3=CC=CC=C3OC4=CC=CC=C42)C5=CC(=CC=C5)Br

Origin of Product

United States

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